4-Aza-DL-leucine dihydrochloride

Descripción general

Descripción

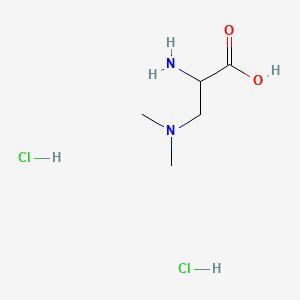

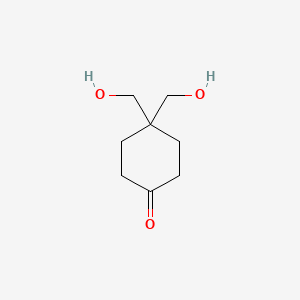

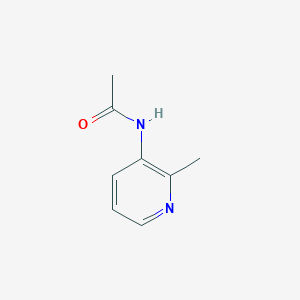

4-Aza-DL-leucine dihydrochloride, also known as β-Dimethylamino-DL-alanine, is a chemical compound with the empirical formula C5H12N2O2 · 2HCl . It has a molecular weight of 205.08 . This compound is used as a leucine analogue that is toxic for bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I). It is used to select mutants of the LIV-1 transporter .

Molecular Structure Analysis

The SMILES string for this compound isOC(C(N)CN(C)C)=O.[H]Cl.[H]Cl . The InChI is 1S/C5H12N2O2.ClH/c1-7(2)3-4(6)5(8)9;/h4H,3,6H2,1-2H3,(H,8,9);1H . Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 205.08 . Unfortunately, the density, melting point, and boiling point are not available .Aplicaciones Científicas De Investigación

1. Inhibition of Enzymatic Processes

4-Aza-DL-leucine dihydrochloride (referred to as 4-azaleucine in many studies) is known to inhibit specific enzymes. In a study by Stieglitz and Calvo (1971), it was found that 4-azaleucine inhibits α-isopropylmalate synthase, an enzyme crucial in leucine biosynthesis. This inhibition caused a temporary halt in the growth of Salmonella typhimurium, which resumed upon addition of leucine (Stieglitz & Calvo, 1971).

2. Enhancement of Flavor Components in Food Production

Watanabe et al. (1990) discovered that mutants of baker's yeast resistant to 4-aza-DL-leucine produced higher amounts of flavor components like isobutyl alcohol and isoamyl alcohol in bread. This suggests a potential application in enhancing the flavor profile of baked goods (Watanabe et al., 1990).

3. Studying Amino Acid Incorporation in Proteins

Smith et al. (1963) found that 4-azaleucine is a potent growth inhibitor for certain bacteria and can be competitively reversed by leucine. This indicates its potential use in studying how amino acids are incorporated into proteins (Smith, Bayliss, & McCord, 1963).

4. Transport and Accumulation in Bacterial Cells

Research by Harrison et al. (1975) on Escherichia coli showed that L-4-azaleucine is taken up by energy-dependent processes sensitive to environmental conditions and certain amino acids. This study provides insights into amino acid transport systems in bacterial cells (Harrison et al., 1975).

5. Application in Mutant Strains for Improved Product Quality

Suzzi et al. (1997) isolated mutants of Saccharomyces cerevisiae resistant to amino acid analogues like dl-4-azaleucine. These mutants showed varied production of secondary metabolites, suggesting applications in improving the quality of products like wine (Suzzi, Romano, & Polsinelli, 1997).

Mecanismo De Acción

Target of Action

4-Aza-DL-leucine dihydrochloride primarily targets the bacterial high-affinity branched-chain amino acid (BCAA) transport system, known as LIV-I . This transport system is crucial for the uptake of leucine, isoleucine, and valine, which are essential amino acids for bacterial growth and survival .

Mode of Action

As a leucine analogue, this compound interacts with the LIV-I transporter, inhibiting its function . It also inhibits the activity of adenosyltransferase, an enzyme involved in the synthesis of S-adenosylmethionine (SAM), a key molecule in many biological processes.

Biochemical Pathways

The inhibition of the LIV-I transporter disrupts the uptake of essential branched-chain amino acids, affecting protein synthesis and bacterial growth . The inhibition of adenosyltransferase disrupts the synthesis of SAM, affecting methylation reactions and other SAM-dependent processes.

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein synthesis and SAM-dependent processes, leading to inhibited bacterial growth .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .

Propiedades

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNGZATZQMSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920535 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102029-69-6 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)

![(4R,7S,10S,13R,16S,19R)-10-(4-Aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3261269.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)